

An In-Depth Technical Guide to 3,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound **3,4- Dimethyl-1-pentene**, including its Chemical Abstracts Service (CAS) number, detailed physical properties, and key experimental protocols relevant to its synthesis and chemical transformations.

Core Compound Identification and Physical Data

3,4-Dimethyl-1-pentene is a branched-chain alkene. Its unique structure influences its physical and chemical properties. The primary identifier for this compound is its CAS number. [1][2][3]

CAS Number: 7385-78-6[1][2][3]

A summary of the key physical data for **3,4-Dimethyl-1-pentene** is presented in the table below for easy reference and comparison.

Property	Value	Units
Molecular Formula	C7H14	
Molecular Weight	98.1861	g/mol
Density	0.701	g/cm ³
Boiling Point	81 (354.15 K)	°C (K)
Refractive Index	1.400	
Molar Volume	140.1	mL/mol
Critical Temperature	246	°C

Data compiled from various sources.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and characteristic reactions of **3,4-Dimethyl-1- pentene** are crucial for its application in research and development. Below are outlined protocols for its preparation and subsequent chemical transformations.

Synthesis of 3,4-Dimethyl-1-pentene

A plausible and effective method for the synthesis of **3,4-Dimethyl-1-pentene** is through the dehydration of the corresponding tertiary alcohol, **3,4-dimethyl-1-penten-3-ol**. This precursor can be synthesized via a Grignard reaction.

Step 1: Synthesis of 3,4-Dimethyl-1-penten-3-ol via Grignard Reaction

This procedure involves the reaction of a vinyl Grignard reagent with a ketone.

- Materials:
 - Magnesium turnings
 - Vinyl bromide
 - Anhydrous diethyl ether or Tetrahydrofuran (THF)

- 3-Methyl-2-butanone
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser,
 and a magnetic stirrer, place magnesium turnings in anhydrous diethyl ether.
- Slowly add a solution of vinyl bromide in anhydrous diethyl ether to the magnesium turnings to initiate the formation of the Grignard reagent (vinylmagnesium bromide). The reaction is exothermic and may require cooling to maintain a gentle reflux.
- Once the Grignard reagent is formed, cool the flask in an ice bath.
- Add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1-penten-3-ol.[5]
- Purify the product by distillation.

Step 2: Dehydration of 3,4-Dimethyl-1-penten-3-ol

The tertiary alcohol is then dehydrated to yield the target alkene.

Materials:

- o 3,4-Dimethyl-1-penten-3-ol
- Concentrated sulfuric acid or phosphoric acid
- Sodium bicarbonate solution
- Anhydrous calcium chloride
- Procedure:
 - In a round-bottomed flask, slowly add concentrated sulfuric acid to cooled 3,4-dimethyl-1penten-3-ol.
 - Heat the mixture gently to distill the alkene product. The formation of the less substituted alkene (Hoffmann product) is possible, but the more substituted Zaitsev product is also likely. Careful temperature control can influence the product ratio.
 - Collect the distillate and wash it with a dilute sodium bicarbonate solution to neutralize any acid.
 - Separate the organic layer and dry it with anhydrous calcium chloride.
 - Purify the **3,4-Dimethyl-1-pentene** by fractional distillation.

Characteristic Reactions of 3,4-Dimethyl-1-pentene

1. Catalytic Hydrogenation

This reaction saturates the double bond, converting the alkene to an alkane.[6]

- Materials:
 - 3,4-Dimethyl-1-pentene
 - Palladium on carbon (Pd/C) catalyst (5-10%)
 - Ethanol or Ethyl Acetate (solvent)
 - Hydrogen gas (H₂)

Procedure:

- Dissolve **3,4-Dimethyl-1-pentene** in a suitable solvent like ethanol in a reaction flask.
- Carefully add the Pd/C catalyst to the solution.
- Purge the flask with an inert gas (like nitrogen or argon) and then introduce hydrogen gas, typically via a balloon or from a pressurized cylinder.
- Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield 2,3-dimethylpentane.

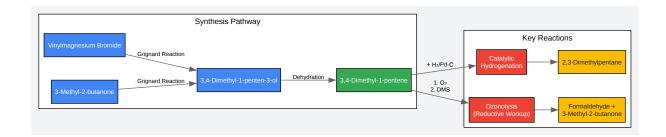
2. Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds.

Materials:

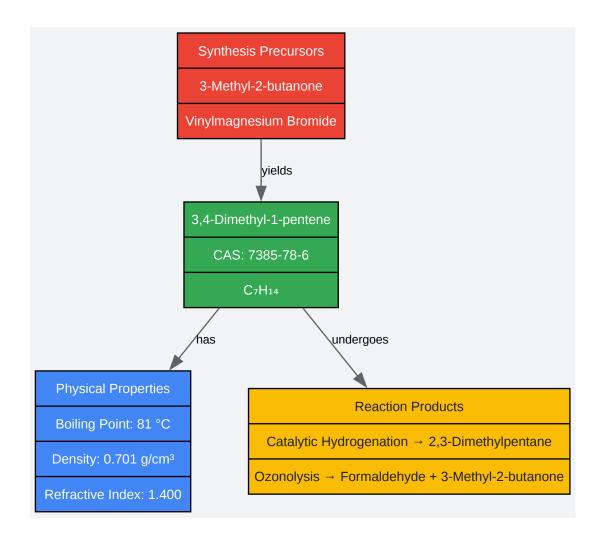
- o 3,4-Dimethyl-1-pentene
- Dichloromethane or Methanol (solvent)
- Ozone (O₃) gas
- Dimethyl sulfide (DMS) or Zinc dust (for reductive workup)

Procedure:


- Dissolve 3,4-Dimethyl-1-pentene in a cold (-78 °C, dry ice/acetone bath) solution of dichloromethane.
- Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
- Purge the solution with nitrogen to remove excess ozone.

- For a reductive workup, add dimethyl sulfide or zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature.
- Wash the mixture with water, dry the organic layer, and isolate the products (in this case, formaldehyde and 3-methyl-2-butanone) by distillation or chromatography.

Visualizing Chemical Relationships and Workflows


The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the key reactions of **3,4-Dimethyl-1-pentene**.

Click to download full resolution via product page

Caption: Synthesis and key reactions of **3,4-Dimethyl-1-pentene**.

Click to download full resolution via product page

Caption: Data relationships for **3,4-Dimethyl-1-pentene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]
- 2. 3,4-DIMETHYL-1-PENTENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-DIMETHYL-1-PENTENE | 7385-78-6 [chemicalbook.com]

- 4. 3,4-dimethyl-1-pentene [stenutz.eu]
- 5. 3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,4-Dimethyl-1-pentene]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12000618#3-4-dimethyl-1-pentene-cas-number-and-physical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com